molecular formula C31H26N2 B12883802 4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline

4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline

Cat. No.: B12883802
M. Wt: 426.5 g/mol
InChI Key: WYPJVYQUDZXJDR-RVDMUPIBSA-N
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Description

4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline is an organic compound that belongs to the class of aniline derivatives These compounds are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline typically involves multi-step organic reactions. One possible route could be:

    Formation of the Quinoline Derivative: Starting with a suitable quinoline precursor, such as 2-quinolinecarboxaldehyde, undergoes a condensation reaction with an appropriate aniline derivative.

    Vinylation: The intermediate product is then subjected to a vinylation reaction, introducing the vinyl group at the desired position.

    Final Coupling: The final step involves coupling the vinylated quinoline derivative with 4-methyl-N-(p-tolyl)aniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates.

    Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to achieve the best results.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Ethyl-substituted derivatives.

    Substitution Products: Various substituted aniline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline: Unique due to its specific substitution pattern and vinyl linkage.

    N-Phenylquinoline Derivatives: Similar structure but lacking the vinyl group.

    Tolyl Aniline Derivatives: Similar aniline core but different substituents.

Uniqueness

The presence of both quinoline and vinyl groups in this compound makes it unique, potentially offering distinct electronic and chemical properties compared to other aniline derivatives.

Properties

Molecular Formula

C31H26N2

Molecular Weight

426.5 g/mol

IUPAC Name

4-methyl-N-(4-methylphenyl)-N-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]aniline

InChI

InChI=1S/C31H26N2/c1-23-7-17-28(18-8-23)33(29-19-9-24(2)10-20-29)30-21-12-25(13-22-30)11-15-27-16-14-26-5-3-4-6-31(26)32-27/h3-22H,1-2H3/b15-11+

InChI Key

WYPJVYQUDZXJDR-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=C/C4=NC5=CC=CC=C5C=C4

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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